5-(Methoxy-d3)-pyridine-3-boronic acid
Description
5-(Methoxy-d3)-pyridine-3-boronic acid (CAS: 2241867-27-4) is a deuterated derivative of 5-methoxypyridine-3-boronic acid, where three hydrogen atoms in the methoxy (-OCH₃) group are replaced with deuterium (-OCD₃) . This isotopic modification is strategically employed in pharmacokinetic studies, metabolic tracing, and nuclear magnetic resonance (NMR) spectroscopy to investigate molecular interactions without significantly altering the compound’s chemical reactivity . The parent compound, 5-methoxypyridine-3-boronic acid (CAS: 850991-69-4), is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, pharmaceuticals, and functional materials .
Properties
IUPAC Name |
[5-(trideuteriomethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4,9-10H,1H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDFOFZTZUILPE-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CN=CC(=C1)B(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxy-d3)-pyridine-3-boronic acid typically involves the introduction of a boronic acid group to a pyridine ring that has been substituted with a methoxy group at the 5-position. The deuterium atoms are introduced through the use of deuterated reagents. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a deuterated methoxy-pyridine is reacted with a boronic acid derivative under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts, solvents, and reaction parameters are crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxy-d3)-pyridine-3-boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while substitution of the methoxy group can result in various substituted pyridine derivatives .
Scientific Research Applications
5-(Methoxy-d3)-pyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Methoxy-d3)-pyridine-3-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain serine or threonine residues in their active sites. The methoxy group, substituted with deuterium atoms, can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Structural and Substituent Variations
The boronic acid moiety (-B(OH)₂) at the 3-position of the pyridine ring is common among analogues, but substituent variations at the 2-, 4-, or 5-positions significantly influence electronic and steric properties. Key compounds for comparison include:
Table 1: Structural Comparison of Selected Pyridine Boronic Acids
Key Observations :
- Positional Isomerism : The 5-methoxy substituent in this compound enhances electron density at the pyridine ring’s 3-position, facilitating boronate ester formation in acidic microenvironments (e.g., tumor tissues) . In contrast, 2-methoxy analogues (e.g., 2-Methoxy-5-pyridineboronic acid) exhibit steric hindrance near the boronic acid group, reducing binding efficiency in sialic acid interactions .
Reactivity in Cross-Coupling Reactions
Pyridine-3-boronic acids are pivotal in palladium-catalyzed Suzuki-Miyaura reactions. Reactivity trends are influenced by substituent electronic effects:
Table 2: Reactivity in CuCl-Catalyzed Self-Coupling Reactions (WEPA Solvent)
| Compound Name | Reaction Yield (%) | Key Reference |
|---|---|---|
| Pyridine-3-boronic acid | 92 | |
| 2-Methoxypyridine-3-boronic acid | 88 | |
| 5-Methoxypyridine-3-boronic acid | 90 | |
| This compound | 89* |
*Assumed based on non-deuterated analogue performance.
Key Observations :
Binding Affinity and pH Sensitivity
Boronic acids bind to diols (e.g., sialic acid) via reversible ester formation, with binding constants (K) influenced by substituent pKa and pH conditions :
Table 3: Sialic Acid Binding Constants (K, M⁻¹) at pH 6.5
| Compound Name | K (M⁻¹) | Key Reference |
|---|---|---|
| 3-Pyridylboronic acid | 1.2 × 10³ | |
| 5-Boronopicolinic acid | 3.5 × 10³ | |
| (6-Propylcarbamoyl)pyridine-3-boronic acid | 3.4 × 10³ | |
| 5-Methoxypyridine-3-boronic acid* | ~3.0 × 10³ |
*Estimated based on structural similarity to 5-boronopicolinic acid.
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
